molecular formula C21H21N3O2S3 B2939714 4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide CAS No. 637317-76-1

4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B2939714
CAS No.: 637317-76-1
M. Wt: 443.6
InChI Key: YKCGKARPVPNQSX-YYMXQEISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a thiazolidinone derivative characterized by:

  • A thiazolidinone core with a conjugated (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] substituent, introducing extended π-electron delocalization.
  • A butanamide side chain terminating in a 4-methyl-1,3-thiazol-2-yl group.

Thiazolidinones are pharmacologically significant due to their roles as enzyme inhibitors (e.g., antimicrobial, anticancer) .

Properties

IUPAC Name

4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S3/c1-14(11-16-7-4-3-5-8-16)12-17-19(26)24(21(27)29-17)10-6-9-18(25)23-20-22-15(2)13-28-20/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,23,25)/b14-11+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCGKARPVPNQSX-YYMXQEISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CCCN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. The starting materials often include thiazolidinone derivatives and thiazole compounds. The key steps in the synthesis may involve:

    Condensation Reactions: Combining thiazolidinone with an appropriate aldehyde or ketone to form the desired intermediate.

    Cyclization: Formation of the thiazole ring through cyclization reactions.

    Functional Group Modifications: Introducing functional groups such as methyl and phenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazolidinone and thiazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound is compared to two structurally related thiazolidinone derivatives (Table 1):

Table 1: Structural Comparison

Compound Name Substituent on Thiazolidinone Core Amide Side Chain Molecular Weight (g/mol)
Target Compound (2E)-2-Methyl-3-phenylprop-2-en-1-ylidene (Z-config) N-(4-methyl-1,3-thiazol-2-yl)butanamide ~527.67*
3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide 4-Chlorobenzylidene N-(1,3-thiazol-2-yl)propanamide 419.90
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-Methylbenzylidene N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 440.54

Key Observations :

  • Core Substituents : The target compound’s α,β-unsaturated ketone group ((2E)-2-methyl-3-phenylprop-2-en-1-ylidene) enhances planarity and π-conjugation compared to simpler benzylidene groups (e.g., 4-chloro or 4-methyl in analogs). This may influence electronic properties and binding to hydrophobic enzyme pockets .
  • Side Chain: The butanamide chain (vs.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~4.2 2 6 ~120
4-Chlorobenzylidene Analog 3.8 2 5 110
4-Methylbenzylidene Analog 3.5 2 6 115

*LogP calculated using fragment-based methods .

Key Observations :

  • The target compound’s higher LogP (~4.2) reflects increased lipophilicity due to the bulky (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group, which may enhance membrane permeability but reduce aqueous solubility.
  • All compounds share similar hydrogen-bonding capacity, critical for interactions with enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases .

Pharmacological Activity

  • 4-Chlorobenzylidene Analog : Demonstrates moderate antibacterial activity (MIC = 16 µg/mL against S. aureus) due to electron-withdrawing Cl enhancing electrophilicity .
  • 4-Methylbenzylidene Analog : Exhibits anti-inflammatory effects (IC50 = 12 µM for COX-2 inhibition), attributed to the electron-donating methyl group stabilizing charge transfer .

Biological Activity

The compound 4-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including structure–activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a thiazolidinone ring and a thiazole moiety, which are known for their diverse biological activities. The molecular formula is C20H22N2O2SC_{20}H_{22}N_2O_2S with a molecular weight of approximately 378.53 g/mol. The presence of multiple functional groups enhances its potential for biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds related to the thiazolidinone scaffold have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. In a comparative study, certain derivatives exhibited activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 fold .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound 80.004–0.030.008–0.06En. cloacae, S.aureus
Compound 150.004–0.060.008–0.06T. viride
Control (Ampicillin)0.51.0Various

The most active compound in the study was identified as Compound 8, which exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae.

Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been explored, with compounds demonstrating good to excellent antifungal activity against various strains, including Trichoderma viride and Aspergillus fumigatus. The MIC values ranged from 0.004 to 0.06 mg/mL .

Anticancer Activity

Thiazolidinones have shown promise in cancer research, particularly in their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Compounds derived from this scaffold have been tested against several cancer types, showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Selected Thiazolidinone Derivatives

CompoundCell Line TestedIC50 (µg/mL)
Compound AJurkat (Bcl-2)<10
Compound BA431 (Skin Cancer)<20
Control (Doxorubicin)Various<5

The mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Thiazolidinones may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : They can interact with specific receptors involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives significantly inhibited the growth of resistant bacterial strains, suggesting potential for treating antibiotic-resistant infections .
  • Cancer Research Trials : Clinical trials involving thiazolidinone derivatives showed promising results in reducing tumor size in preclinical models, warranting further investigation into their use as anticancer agents .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this thiazolidinone-thiazole hybrid compound?

Answer:
The synthesis typically involves:

  • Condensation reactions to form the thiazolidinone core, using chloroacetic acid, sodium acetate, and appropriate oxo-compounds under reflux in DMF-acetic acid (1:2 v/v) for 2 hours .
  • Catalyzed coupling (e.g., LiCl and aminoguanidine hydrochloride in ethanol) to introduce the 4-methylthiazole moiety, as seen in analogous phenylthiazole syntheses .
  • Purification via recrystallization from methanol or DMF-ethanol mixtures to isolate the final product .
    Key considerations include maintaining anhydrous conditions for thiazole formation and monitoring reaction progress via TLC to avoid over-oxidation of the thioxo group.

Advanced: How can researchers resolve discrepancies in reaction yields during thiazolidinone-thiazole hybrid synthesis?

Answer:
Yield inconsistencies often arise from:

  • Steric hindrance in the (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group, which may slow cyclization. Adjusting reaction time (e.g., extending reflux to 3–4 hours) or using microwave-assisted synthesis can improve efficiency .
  • Catalyst optimization : Substituting LiCl with milder bases (e.g., K₂CO₃) or ionic liquids may enhance selectivity for the (Z)-configuration in the thiazolidinone core .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) favor thiazolidinone formation, while ethanol may improve thiazole coupling .
    Use Design of Experiments (DoE) to systematically evaluate variables like temperature, solvent ratio, and catalyst loading .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key signals should be prioritized?

Answer:

  • IR Spectroscopy : Confirm the presence of C=O (1670–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C=S (1250–1300 cm⁻¹) stretches .
  • ¹H NMR : Identify protons on the thiazole (δ 7.2–8.1 ppm, aromatic), thiazolidinone CH₃-C=N (δ 2.1–2.3 ppm), and (Z)-configured olefinic protons (δ 6.5–7.0 ppm, coupling constant J = 10–12 Hz) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ≈ 500–550) and fragmentation patterns consistent with thioxo-thiazolidinone cleavage .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent modification : Replace the 4-methylthiazole group with electron-withdrawing substituents (e.g., -CF₃) to enhance antibacterial activity, as seen in biphenylthiazole analogs .
  • Stereoelectronic tuning : Introduce para-methoxy groups on the phenylpropene moiety to improve π-π stacking with target enzymes, as demonstrated in thiazolidinone derivatives .
  • Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase or fungal lanosterol demethylase. Prioritize derivatives with hydrogen-bonding to catalytic residues (e.g., Tyr158 in Staphylococcus aureus FabI) .

Basic: What are the optimal conditions for ensuring the (Z)-configuration in the thiazolidinone core during synthesis?

Answer:

  • Temperature control : Reflux at 80–90°C minimizes thermal isomerization of the (Z)-enol tautomer .
  • Acidic pH : Use acetic acid (pH 4–5) to stabilize the thioxo-thiazolidinone tautomer via intramolecular hydrogen bonding .
  • Catalyst selection : Employ ZnCl₂ or BF₃·Et₂O to favor kinetically controlled (Z)-product formation over the thermodynamically stable (E)-form .

Advanced: How can researchers design experiments to evaluate this compound’s pharmacokinetic properties in preclinical models?

Answer:

  • LogP determination : Use shake-flask or HPLC methods to measure partition coefficients (target logP ~3.5 for balanced solubility/permeability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Introduce deuterium at labile positions (e.g., thiazolidinone methyl groups) to prolong half-life .
  • In vivo PK/PD : Administer orally (10 mg/kg) to rodents and collect plasma samples at 0–24 hours. Correlate AUC with MIC values against E. coli or Candida albicans .

Basic: What analytical methods are recommended for assessing purity and stability of this compound?

Answer:

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via loss of thioxo group (HPLC) or color change (yellow → brown indicates oxidation) .

Advanced: How can computational modeling predict off-target interactions or toxicity risks?

Answer:

  • Pharmacophore screening : Use Schrödinger’s Phase to identify overlap with hERG channel blockers or CYP450 inhibitors. Avoid compounds with basic nitrogen atoms near hydrophobic regions .
  • Toxicity prediction : Run QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks. Prioritize derivatives with low predicted IC₅₀ for cytochrome P450 3A4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.